molecular formula C10H7ClN2O2S B2961772 1,3-Thiazol-2-ylmethyl 2-chloropyridine-3-carboxylate CAS No. 1436235-74-3

1,3-Thiazol-2-ylmethyl 2-chloropyridine-3-carboxylate

Cat. No.: B2961772
CAS No.: 1436235-74-3
M. Wt: 254.69
InChI Key: ALZLZHXQGSGMGI-UHFFFAOYSA-N
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Description

1,3-Thiazol-2-ylmethyl 2-chloropyridine-3-carboxylate is a chemical compound that belongs to the class of heterocyclic compounds It contains both a thiazole ring and a pyridine ring, which are known for their significant roles in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Thiazol-2-ylmethyl 2-chloropyridine-3-carboxylate typically involves the reaction of 2-chloropyridine-3-carboxylic acid with thiazole derivatives under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1,3-Thiazol-2-ylmethyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce complex heterocyclic compounds.

Scientific Research Applications

1,3-Thiazol-2-ylmethyl 2-chloropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-Thiazol-2-ylmethyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The thiazole and pyridine rings can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Thiazol-2-ylmethyl 2-bromopyridine-3-carboxylate
  • 1,3-Thiazol-2-ylmethyl 2-fluoropyridine-3-carboxylate
  • 1,3-Thiazol-2-ylmethyl 2-iodopyridine-3-carboxylate

Uniqueness

1,3-Thiazol-2-ylmethyl 2-chloropyridine-3-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific applications where chlorine’s properties are advantageous.

Properties

IUPAC Name

1,3-thiazol-2-ylmethyl 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2S/c11-9-7(2-1-3-13-9)10(14)15-6-8-12-4-5-16-8/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZLZHXQGSGMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)OCC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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